![molecular formula C15H18N4O2S B5502640 4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)
4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid
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Overview
Description
"4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid" is a chemical compound characterized by its unique molecular structure. This compound is part of a broader class of benzoic acid derivatives, which are often studied for their interesting chemical and physical properties. While the specific introduction of this compound is not detailed in the available literature, benzoic acid derivatives are well-known in the field of chemistry for their versatile applications and properties.
Synthesis Analysis
Research on similar compounds, such as 4-(1H-tetrazol-5-yl)benzoic acid, indicates that these compounds are often synthesized through complex organic synthesis routes. The synthesis process typically involves multiple steps, including the formation of tetrazole rings and subsequent modifications to add functional groups like the thiomethyl group in this case. Specific details on the synthesis of this exact compound were not available in the reviewed literature (Guo-Qing Li et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds, like 4-((1-phenyl-1H-tetrazol-5-ylthio)methyl)benzoic acid, reveals a nonplanar geometric structure. These compounds often exhibit extensive but not uniform π delocalization within the tetrazolyl ring and the exocyclic sulfur atom (Qingfu Zhang et al., 2012).
Chemical Reactions and Properties
The chemical reactions of benzoic acid derivatives like "4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid" can involve various transformations, such as esterification, amidation, and reactions with other organic compounds. These reactions are typically influenced by the presence of the tetrazole ring and the thiomethyl group. The specific chemical reactions of this compound were not detailed in the available literature.
Physical Properties Analysis
The physical properties of compounds in this category, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate forms a three-dimensional network in its crystalline state due to hydrogen bonding and π–π stacking interactions (Guo-Qing Li et al., 2008).
Scientific Research Applications
Coordination Polymers and Metal Complexes
The compound has been utilized in the synthesis of coordination polymers by exploiting its ligand properties. For instance, Song et al. (2009) explored the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, revealing diverse structural topologies influenced by ligand modifications. These structures exhibit photoluminescence, suggesting applications in materials science (Weichao Song et al., 2009).
Photocatalytic Behavior
The compound's derivatives have also been studied for their photocatalytic properties. Cui et al. (2017) synthesized Co(II) coordination polymers demonstrating significant photocatalytic efficiency in degrading methylene blue under UV light, highlighting potential environmental applications (J. Cui et al., 2017).
Liquid Crystalline and Fire Retardant Properties
In another study, Jamain et al. (2020) synthesized novel compounds based on a cyclotriphosphazene core, showing liquid crystalline behavior and fire retardant properties. This research indicates the compound's applicability in creating advanced materials with specific physical properties (Z. Jamain et al., 2020).
Antimicrobial Activities
The benzothiazole-imino-benzoic acid derivatives of the compound have been assessed for their antimicrobial activities against various bacterial strains, suggesting its potential use in developing new antimicrobial agents (N. Mishra et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-14(21)12-8-6-11(7-9-12)10-22-15-16-17-18-19(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFZWHJUZCMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid |
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